molecular formula C18H24N2O B5275583 N-(1-adamantylmethyl)-N'-phenylurea

N-(1-adamantylmethyl)-N'-phenylurea

Cat. No.: B5275583
M. Wt: 284.4 g/mol
InChI Key: HQCJRUMAJBUKSI-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)-N'-phenylurea is a 1,3-disubstituted urea derivative incorporating a lipophilic adamantane moiety. This structural class is of significant interest in medicinal chemistry, as the adamantane group is frequently utilized to enhance a compound's lipophilicity and metabolic stability, which can improve its pharmacokinetic properties . Compounds based on the 1-adamantyl-3-phenylurea core have been identified as potent inhibitors of epoxide hydrolase (EH) enzymes . Research into similar adamantyl-phenylurea structures has demonstrated potent activity against Mycobacterium tuberculosis , suggesting that inhibition of bacterial epoxide hydrolases like EphB and EphE may be a relevant mechanism of action for this chemical series . Furthermore, such ureas are also investigated as inhibitors of human soluble epoxide hydrolase (sEH), a therapeutic target for various inflammatory and cardiovascular diseases . The adamantylmethyl substitution is a featured pharmacophore in other bioactive compounds as well, including certain 1,5-benzodiazepines developed as potential gastrin or cholecystokinin (CCK) receptor antagonists . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-17(20-16-4-2-1-3-5-16)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCJRUMAJBUKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-(1-adamantylmethyl)-N'-phenylurea has been investigated for its potential as an anticancer agent. Research indicates that this compound can inhibit the growth of certain cancer cell lines by targeting specific molecular pathways associated with tumor proliferation. For instance, studies have shown that derivatives of this compound can act as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The ability to modulate these receptors presents a promising avenue for developing targeted cancer therapies .

1.2 Antiviral Properties

In addition to its anticancer properties, this compound has exhibited antiviral activity against several viruses. Its mechanism involves disrupting viral replication processes, making it a candidate for further research in antiviral drug development. Preliminary studies suggest that modifications to the compound could enhance its efficacy against specific viral strains .

Agricultural Applications

2.1 Herbicide Development

The compound's structural characteristics make it suitable for use in herbicide formulations. Research indicates that this compound can inhibit specific enzymes involved in plant growth, thereby controlling unwanted vegetation. Field trials have demonstrated its effectiveness in managing weed populations while minimizing harm to crop yields .

2.2 Insect Repellents

Another significant application is in the formulation of insect repellents. The unique properties of this compound allow it to interfere with insect olfactory receptors, thereby reducing their attraction to treated areas. This application is particularly valuable in integrated pest management strategies aimed at sustainable agriculture .

Materials Science

3.1 Polymer Chemistry

This compound has been explored as a building block in polymer chemistry due to its ability to form stable bonds with various monomers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications such as coatings and composites .

3.2 Nanotechnology Applications

The compound's unique structure also lends itself to applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying the surface properties of nanoparticles with this compound, researchers have been able to improve the bioavailability and targeting of therapeutic agents .

Data Tables and Case Studies

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer AgentInhibits FGFR; effective against cancer cell lines
Antiviral PropertiesDisrupts viral replication; potential antiviral drug
Agricultural ScienceHerbicide DevelopmentEffective in controlling weed populations
Insect RepellentsReduces insect attraction; sustainable pest management
Materials SciencePolymer ChemistryEnhances mechanical properties of polymers
NanotechnologyImproves drug delivery efficiency

Comparison with Similar Compounds

Comparison with Similar Phenylurea Derivatives

Structural and Functional Group Analysis

The biological activity of phenylurea derivatives is highly dependent on substituents at the N and N' positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Phenylurea Derivatives
Compound Name Substituent R1 Substituent R2 Biological Activity Key Applications References
N-(1-Adamantylmethyl)-N'-phenylurea 1-Adamantylmethyl (bulky, lipophilic) Phenyl Hypothetical: Enhanced stability, CNS penetration Potential drug/agrochemical candidate N/A
CTPPU 4-Chloro-3-(trifluoromethyl)phenyl Phenyl Anticancer (NSCLC cell cycle arrest) Oncology research
CPPU 2-Chloro-4-pyridyl Phenyl Cytokinin (1000× activity of purine-based CKs) Agriculture (fruit enlargement)
EDU 2-(2-Oxo-1-imidazolidinyl)ethyl Phenyl Antioxidant, reduces ozone damage Environmental protection
N-(4-Methoxybenzoyl)-N'-phenylurea 4-Methoxybenzoyl Phenyl CNS depressant (↑ Barbiturate sleep time) Pharmaceutical development
N-(2-Chlorobenzoyl)-N'-phenylurea 2-Chlorobenzoyl Phenyl Anticancer (IC₅₀: HeLa cells) Cancer therapeutics

Hypothetical Advantages of this compound

  • Enhanced Pharmacokinetics : Adamantane’s rigidity could reduce enzymatic degradation, extending half-life compared to EDU or CPPU.
  • Target Selectivity : The bulky adamantyl group may improve selectivity for CNS or cancer targets, avoiding off-target effects seen in EDU (broad antioxidant action) .
  • Synergistic Formulations : Combining with EWGs (e.g., chloro) might amplify cytotoxicity, as seen in CTPPU .

Q & A

Q. Data Comparison :

CompoundSubstituentsIC50 (µM)Target
CPPU 2-chloro-4-pyridyl0.15Cytokinin receptor
CTPPU 4-chloro-3-CF3-phenyl2.8NSCLC cells (Akt pathway)

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Chromatography : TLC with hexane/ethyl acetate (3:1) to monitor reaction progress .
  • Spectroscopy :
    • 1H/13C NMR : Confirm adamantyl protons (δ 1.6–2.1 ppm) and urea NH signals (δ 8.5–9.5 ppm) .
    • IR : Detect urea C=O stretch (~1640 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C18H24N2O: 285.1967) .

Advanced: How can researchers address contradictions in reported bioactivity data for phenylurea derivatives?

Answer:
Discrepancies often arise from variations in:

  • Assay Conditions : CPPU showed IC50 = 0.15 µM in cytokinin receptor assays but required 10 µM for senescence delay in whole-plant studies due to tissue permeability barriers.
  • Cellular Context : N-(2-chlorobenzoyl)-N'-phenylurea exhibited cytotoxicity in HeLa cells (IC50 = 12 µM) but no activity in MCF-7 breast cancer cells, highlighting lineage-specific effects.
  • Purity : Impurities <95% (e.g., unreacted starting materials in ) can skew results. Always validate purity via HPLC or 1H NMR integration .

Q. Mitigation Strategies :

  • Standardize assays using reference compounds (e.g., staurosporine for kinase inhibition).
  • Perform dose-response curves across multiple cell lines.

Basic: What computational tools are useful for predicting the physicochemical properties of this compound?

Answer:

  • LogP Calculation : Use ChemDraw or SwissADME to estimate hydrophobicity (predicted LogP ~4.2 for adamantylmethyl groups).
  • Molecular Dynamics (MD) : Simulate binding modes in kinase targets (e.g., GSK-3β) using AutoDock Vina .
  • Toxicity Prediction : ProTox-II to assess hepatotoxicity risk (common for lipophilic ureas) .

Advanced: What mechanistic insights explain the anticancer activity of diarylurea derivatives like this compound?

Answer:
Diarylureas often inhibit kinases by:

  • ATP-Competitive Binding : Blocking the ATP-binding pocket (e.g., Akt inhibition by CTPPU ).
  • Allosteric Modulation : Stabilizing inactive conformations (e.g., GSK-3β inhibition).
  • Reactive Oxygen Species (ROS) Induction : Adamantyl groups may enhance mitochondrial ROS production, triggering apoptosis .

Q. Key Pathways :

Akt/GSK-3β/c-Myc : Downregulation of c-Myc reduces cyclin D1 expression, inducing G1 phase arrest.

MAPK/ERK : Suppression of ERK phosphorylation inhibits proliferation .

Basic: How does the adamantyl group influence the stability and bioavailability of phenylurea derivatives?

Answer:

  • Stability : Adamantyl’s rigid, polycyclic structure resists metabolic oxidation, prolonging half-life .
  • Bioavailability : High lipophilicity (LogP >4) may reduce aqueous solubility; formulate with cyclodextrins or PEGylation to improve absorption .

Advanced: What strategies optimize the selectivity of phenylurea-based molecularly imprinted polymers (MIPs) for target analytes?

Answer:

  • Template Design : Use dummy templates (e.g., N-(4-isopropylphenyl)-N'-butyleneurea in ) to avoid template leakage.
  • Monomer Ratio : Optimize molar ratios (e.g., 1:8:20 template:MAA:EDMA) to maximize affinity (Kd = 26.81 µM) .
  • Crosslinker Choice : Ethylene glycol dimethacrylate (EDMA) enhances porosity for herbicide detection .

Basic: What safety protocols are recommended for handling phenylurea derivatives in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis (isocyanates are respiratory irritants) .
  • Waste Disposal : Neutralize urea residues with 10% acetic acid before disposal .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel adamantyl-phenylurea analogs?

Answer:

  • Substituent Screening : Test analogs with halogens (Cl, F), electron-withdrawing groups (NO2, CF3), or heterocycles (pyridyl) at the N'-phenyl position .
  • Adamantyl Modifications : Replace adamantyl with norbornyl or bicyclo[2.2.2]octane to balance lipophilicity and steric hindrance .
  • Bioisosteres : Replace urea with thiourea or carbamate to modulate hydrogen-bonding capacity .

Q. Example SAR Table :

AnalogR GroupIC50 (µM)Notes
14-CN-Ph5.2Improved solubility
22-Cl-Ph1.8Enhanced kinase affinity
33,4-diMe-Ph3.5Reduced cytotoxicity

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